molecular formula C42H79O5P B14534575 Bis(2-hydroxyoctadecyl) phenyl phosphite CAS No. 62392-09-0

Bis(2-hydroxyoctadecyl) phenyl phosphite

Cat. No.: B14534575
CAS No.: 62392-09-0
M. Wt: 695.0 g/mol
InChI Key: NCBCANLJJKFTDO-UHFFFAOYSA-N
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Description

Bis(2-hydroxyoctadecyl) phenyl phosphite is a phosphite ester characterized by a central phosphorus atom bonded to a phenyl group and two 2-hydroxyoctadecyl chains. This compound is structurally notable for its long aliphatic chains (C18) terminated with hydroxyl groups, which confer unique solubility and compatibility properties in polymer matrices. Phosphite esters are widely employed as secondary antioxidants in plastics, where they inhibit thermal degradation by scavenging peroxides and free radicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-hydroxyoctadecyl) phenyl phosphite typically involves the reaction of phenyl phosphorodichloridite with 2-hydroxyoctadecanol under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The process involves the following steps:

  • Dissolving phenyl phosphorodichloridite in an appropriate solvent such as toluene.
  • Adding 2-hydroxyoctadecanol to the solution while maintaining the temperature at around 0-5°C.
  • Stirring the reaction mixture for several hours to ensure complete reaction.
  • Purifying the product by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar reaction conditions but with larger quantities of reactants and solvents. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Bis(2-hydroxyoctadecyl) phenyl phosphite undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphates and other oxidation products.

    Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives.

    Substitution: It can participate in substitution reactions where the phenyl group or the hydroxyoctadecyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include phosphates, phosphoric acid derivatives, and substituted phosphites, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Bis(2-hydroxyoctadecyl) phenyl phosphite has a wide range of applications in scientific research, including:

    Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation of polymers.

    Biology: Investigated for its potential antioxidant properties in biological systems.

    Medicine: Explored for its potential use in drug formulations to enhance the stability of active pharmaceutical ingredients.

    Industry: Widely used in the plastics industry as an antioxidant to improve the durability and lifespan of plastic products.

Mechanism of Action

The mechanism by which bis(2-hydroxyoctadecyl) phenyl phosphite exerts its effects involves the stabilization of free radicals and the prevention of oxidative chain reactions . The compound acts as a free radical scavenger, neutralizing reactive oxygen species and thereby protecting materials from oxidative damage. The molecular targets include free radicals and reactive oxygen species, which are intercepted and stabilized by the phosphite group.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Compounds:

Tris(2,4-di-tert-butylphenyl) Phosphite (CAS 31570-04-4)

  • Structure : Three bulky 2,4-di-tert-butylphenyl groups attached to phosphorus.
  • Properties : High steric hindrance due to tert-butyl groups, enhancing thermal stability and resistance to hydrolysis. Used extensively in polyamide and polyolefin stabilization .
  • Applications : Prevents yellowing in PVC and polycarbonates .

Phenyl Bis(4-nonylphenyl) Phosphite Structure: Phenyl group with two 4-nonylphenyl chains. Properties: Moderate molecular weight (compared to Bis(2-hydroxyoctadecyl) phenyl phosphite) with branched nonyl groups improving solubility in non-polar polymers. Demonstrated efficacy in enhancing transparency in vinyl chloride polymers at 10 kg dosage .

Bis(2-ethylhexyl) Phenyl Phosphite Structure: Phenyl group with two shorter 2-ethylhexyl chains. Properties: Lower molecular weight (438.64 g/mol) and higher volatility compared to this compound. Used in lithium-ion battery additives due to favorable reduction potentials (−6.65 eV) and electron donation capacity .

Trioctyl Phosphite Structure: Three linear octyl chains. Properties: Linear aliphatic chains reduce steric hindrance, increasing reactivity but lowering thermal stability.

Performance in Polymer Stabilization

Compound Molecular Weight (g/mol) Key Functional Groups Thermal Stability Solubility in Polymers Applications
This compound* ~800 (estimated) Hydroxy-C18, phenyl High (estimated) Polar matrices (e.g., PVC, polyamides) Antioxidant, anti-yellowing agent
Tris(2,4-di-tert-butylphenyl) phosphite 646.96 tert-Butyl, phenyl Very high Non-polar polymers Polyolefins, automotive plastics
Phenyl bis(4-nonylphenyl) phosphite ~600 (estimated) Branched nonyl, phenyl Moderate Non-polar polymers Vinyl chloride composites
Bis(2-ethylhexyl) phenyl phosphite 438.64 Ethylhexyl, phenyl Moderate Polar/non-polar blends Battery additives, plasticizers

*Estimated based on structural analogs.

  • Thermal Stability : Bulky substituents (e.g., tert-butyl in Tris(2,4-di-tert-butylphenyl) phosphite) enhance stability by reducing hydrolysis rates. This compound’s long hydroxyalkyl chains may similarly resist thermal degradation but could increase viscosity in polymer melts .
  • Antioxidant Efficiency: Hydroxy groups in this compound may improve radical scavenging compared to non-hydroxylated analogs like Trioctyl phosphite, which relies solely on phosphite-mediated peroxide decomposition .

Toxicity and Environmental Impact

  • This compound’s hydroxyl groups may enhance biodegradability .

Properties

CAS No.

62392-09-0

Molecular Formula

C42H79O5P

Molecular Weight

695.0 g/mol

IUPAC Name

bis(2-hydroxyoctadecyl) phenyl phosphite

InChI

InChI=1S/C42H79O5P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-30-34-40(43)38-45-48(47-42-36-32-29-33-37-42)46-39-41(44)35-31-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29,32-33,36-37,40-41,43-44H,3-28,30-31,34-35,38-39H2,1-2H3

InChI Key

NCBCANLJJKFTDO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(COP(OCC(CCCCCCCCCCCCCCCC)O)OC1=CC=CC=C1)O

Origin of Product

United States

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